

(2-chloro-6-methylquinolin-3-yl)methanol: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (2-chloro-6-methylquinolin-3-yl)methanol

Cat. No.: B187100

[Get Quote](#)

This guide provides an in-depth analysis of the molecular structure, physicochemical properties, synthesis, and potential biological activities of **(2-chloro-6-methylquinolin-3-yl)methanol**, a quinoline derivative of interest to researchers in medicinal chemistry and drug development.

Molecular Identity and Structure

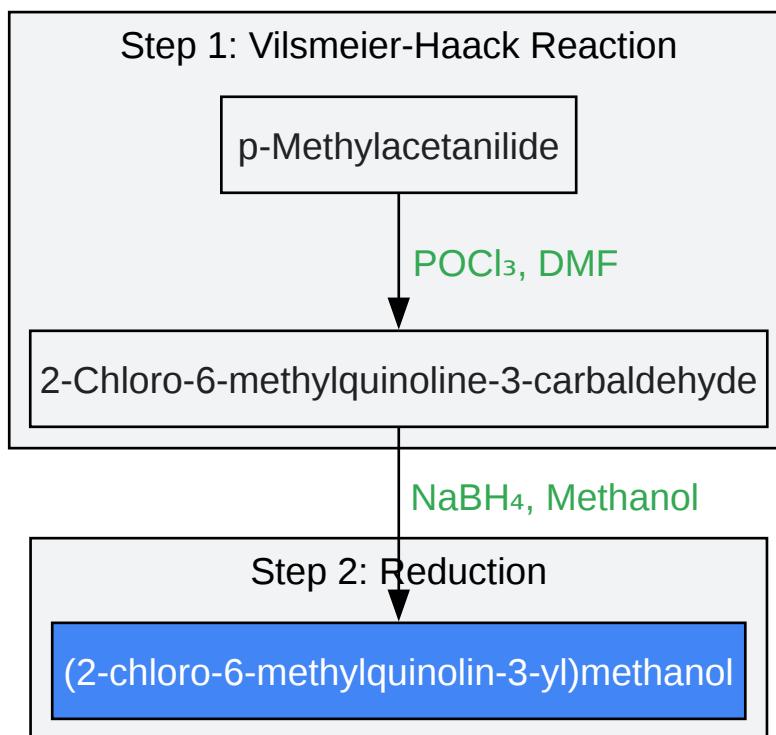
(2-chloro-6-methylquinolin-3-yl)methanol is a heterocyclic aromatic compound. Its structure consists of a quinoline bicyclic system, which is a fusion of a benzene and a pyridine ring.^[1] This core is substituted with a chlorine atom at the 2-position, a methyl group at the 6-position, and a hydroxymethyl (-CH₂OH) group at the 3-position.^[1] The presence and arrangement of these functional groups, particularly the reactive hydroxymethyl group and the electron-withdrawing chlorine atom, confer its unique chemical properties and potential for further chemical modification.^[1]

The planar aromatic nature of the quinoline ring allows for intermolecular interactions such as π-π stacking, while the hydroxymethyl group can participate in hydrogen bonding, which influences its physical properties like melting point and solubility.^[1]

Physicochemical and Structural Data

The key quantitative properties of **(2-chloro-6-methylquinolin-3-yl)methanol** are summarized below.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₀ ClNO	[1] [2] [3]
Molecular Weight	207.65 g/mol	[1] [2]
CAS Number	123637-97-8	[1] [2] [3]
Physical State	Solid	[1] [3]
Melting Point	143-145 °C	[1]
Crystal System	Monoclinic	[1] [4]
Space Group	P2 ₁ /c	[1] [4]
Unit Cell Parameters	$a = 14.963(2) \text{ \AA}$, $b = 4.632(1) \text{ \AA}$, $c = 14.469(2) \text{ \AA}$, $\beta = 103.612(1)^\circ$	[1] [4]
Solubility	Limited in water; Soluble in polar organic solvents (e.g., methanol)	[1]
SMILES	CC1=CC2=CC(=C(N=C2C=C1)Cl)CO	[1] [2]
InChI Key	JYQVWLZEYAYKHI-UHFFFAOYSA-N	[1] [2]


Spectral Analysis

- Mass Spectrometry: Analysis of **(2-chloro-6-methylquinolin-3-yl)methanol** shows a characteristic molecular ion peak at an m/z of 207.[\[1\]](#) The presence of a chlorine atom is confirmed by the typical isotopic pattern.[\[1\]](#) Common fragmentation pathways include the loss of the hydroxymethyl group.[\[1\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands that confirm its structure. A broad band is typically observed in the 3200-3600 cm⁻¹ range, indicative of the O-H stretching vibration of the hydroxyl group.[\[1\]](#) Aromatic C-C stretching

vibrations are found in the 1580-1600 cm^{-1} region, and C-H stretching from the methyl and aromatic groups appears between 2800-3100 cm^{-1} .^[1]

Synthesis Pathway

The synthesis of **(2-chloro-6-methylquinolin-3-yl)methanol** is typically achieved through a two-step process involving the formation of a key aldehyde intermediate followed by its reduction.

[Click to download full resolution via product page](#)

Caption: Synthesis pathway for **(2-chloro-6-methylquinolin-3-yl)methanol**.

Experimental Protocols

This procedure is based on the Vilsmeier-Haack reaction.^[5]

- Reagent Preparation: Prepare the Vilsmeier-Haack reagent by adding phosphorus oxychloride (POCl₃) dropwise to N,N-dimethylformamide (DMF) in an ice bath with stirring.

- Reaction: Add the appropriate acetanilide derivative (e.g., p-methylacetanilide) to the prepared Vilsmeier-Haack reagent.
- Heating: Heat the reaction mixture under controlled conditions (e.g., 60-70 °C) for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Work-up: Cool the mixture and pour it onto crushed ice. Neutralize the solution carefully with a suitable base (e.g., sodium bicarbonate solution) until a precipitate forms.
- Isolation and Purification: Collect the solid product by filtration, wash with water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure 2-chloro-6-methylquinoline-3-carbaldehyde.[\[5\]](#)

This protocol describes the reduction of the aldehyde precursor.[\[1\]](#)

- Dissolution: Dissolve 2-chloro-6-methylquinoline-3-carbaldehyde in methanol in a round-bottom flask.
- Reduction: Cool the solution in an ice bath. Add sodium borohydride (NaBH₄) portion-wise with constant stirring.
- Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the disappearance of the starting material by TLC.
- Quenching: Once the reaction is complete, carefully add water to quench the excess NaBH₄.
- Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting solid by recrystallization or column chromatography to obtain **(2-chloro-6-methylquinolin-3-yl)methanol**.[\[1\]](#)

Given the potential antimicrobial activity of quinoline derivatives, a standard method for evaluation is the determination of the Minimum Inhibitory Concentration (MIC).[\[1\]](#)[\[6\]](#)

- Preparation: Prepare a stock solution of **(2-chloro-6-methylquinolin-3-yl)methanol** in a suitable solvent like DMSO. Perform serial two-fold dilutions in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth).
- Inoculation: Prepare a standardized inoculum of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) equivalent to a 0.5 McFarland standard and dilute it to the final concentration for inoculation. Add the bacterial suspension to each well.
- Controls: Include a positive control (a known antibiotic), a negative control (medium with solvent), and a growth control (medium with inoculum only) on each plate.
- Incubation: Incubate the plates at 37°C for 18-24 hours.
- Analysis: Determine the MIC as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[\[6\]](#)

Biological Activity and Applications

While specific mechanistic studies on **(2-chloro-6-methylquinolin-3-yl)methanol** are not widely published, the quinoline scaffold is a well-established pharmacophore.[\[1\]](#)[\[7\]](#)

- Potential Antimicrobial and Antileishmanial Agent: Studies have indicated that this compound possesses potential as an antimicrobial and antileishmanial agent, which is consistent with the known bioactivity of many quinoline derivatives.[\[1\]](#)
- Pharmaceutical Intermediate: Its functional groups make it a valuable building block for medicinal chemists. The hydroxyl group can be esterified or converted to other functionalities, and the chloro group can undergo nucleophilic substitution, allowing for the synthesis of a diverse library of more complex molecules.[\[1\]](#)
- Lead Compound for Drug Discovery: As a functionalized quinoline, it serves as a promising lead compound for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology, where quinoline derivatives have shown significant promise.[\[1\]](#)[\[8\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy (2-chloro-6-methylquinolin-3-yl)methanol | 123637-97-8 [smolecule.com]
- 2. 2-Chloro-6-methylquinoline-3-methanol | C11H10ClNO | CID 865105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-6-methylquinoline-3-methanol AldrichCPR 123637-97-8 [sigmaaldrich.cn]
- 4. (2-Chloro-8-methylquinolin-3-yl)methanol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [(2-chloro-6-methylquinolin-3-yl)methanol: A Comprehensive Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b187100#molecular-structure-and-formula-of-2-chloro-6-methylquinolin-3-yl-methanol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com